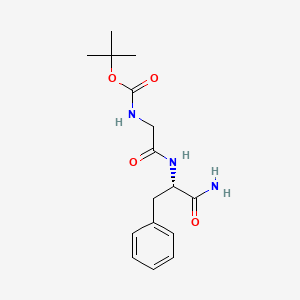
N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide: is a compound used primarily in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide typically involves the protection of the amine group of glycine with a Boc group, followed by coupling with L-phenylalaninamide. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC and NHS in dichloromethane at room temperature.
Major Products Formed:
Deprotection: The major product is the free amine form of the compound.
Coupling: The major products are longer peptide chains formed by the addition of other amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: The compound is used in the development of peptide therapeutics, which are used to treat various diseases, including cancer and metabolic disorders .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents .
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide involves the protection of the amine group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amine group. This selective deprotection is crucial in the stepwise synthesis of peptides .
Vergleich Mit ähnlichen Verbindungen
N-(tert-Butoxycarbonyl)-L-leucine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: Used in the synthesis of peptides containing cysteine residues.
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: Used in the functionalization of synthetic vectors for gene or drug delivery.
Uniqueness: N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide is unique due to its specific combination of glycine and L-phenylalaninamide, making it particularly useful in the synthesis of peptides that require these specific amino acids. Its Boc-protected amine group allows for selective deprotection, which is essential in the stepwise construction of peptide sequences .
Eigenschaften
CAS-Nummer |
33900-05-9 |
|---|---|
Molekularformel |
C16H23N3O4 |
Molekulargewicht |
321.37 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-10-13(20)19-12(14(17)21)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 |
InChI-Schlüssel |
JUVDZQBRGRKQRP-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


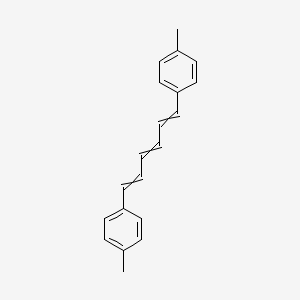
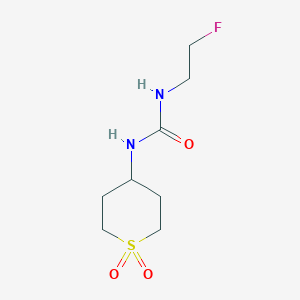
![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)
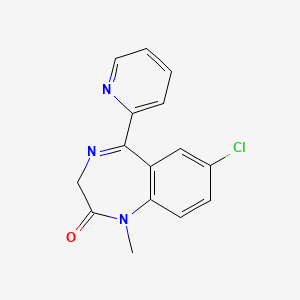
![Ethyl 4-[(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amino]benzoate](/img/structure/B14688856.png)
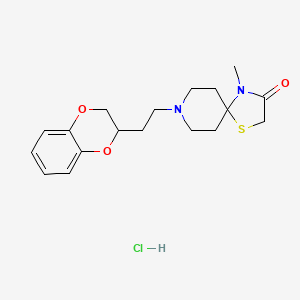


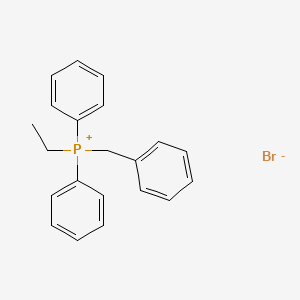
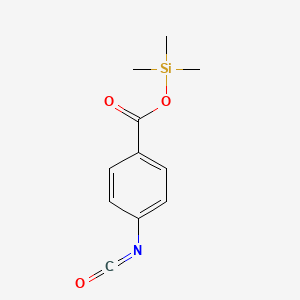
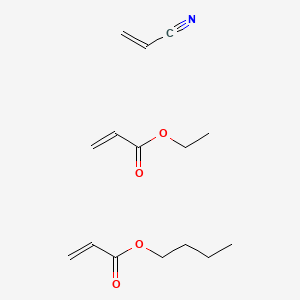
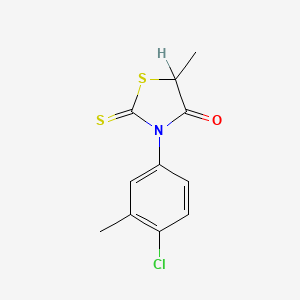
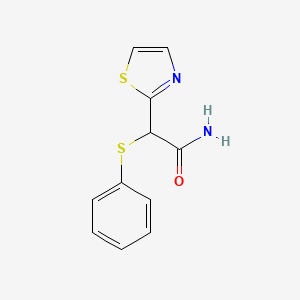
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
